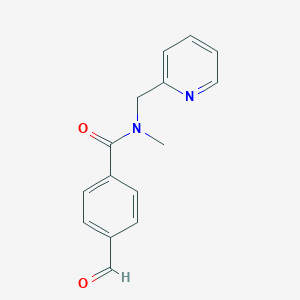
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as FM-PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the benzamide family and has a molecular weight of 276.32 g/mol.
作用機序
The mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been shown to exhibit potent anti-tumor activity in vitro and in vivo. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for further development as an anti-cancer drug. In addition, this compound has been shown to have low toxicity in normal cells, which is a desirable characteristic for any potential drug candidate. However, one limitation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of this compound. Another area of research could be the investigation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide's potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide and to identify potential drug targets for this compound. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide as a potential anti-cancer drug.
合成法
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-pyridinemethanol with 4-formyl-N-methylbenzamide. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. This synthesis method has been optimized to produce high yields of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide with high purity.
科学的研究の応用
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
特性
IUPAC Name |
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(10-14-4-2-3-9-16-14)15(19)13-7-5-12(11-18)6-8-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPUJCXKVAGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



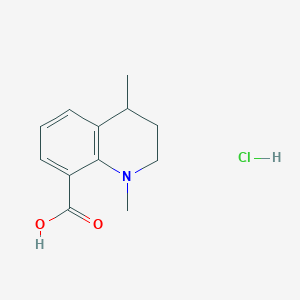
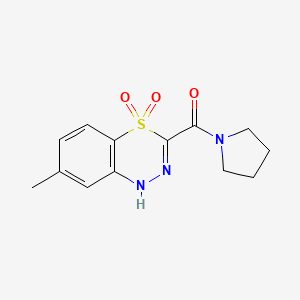

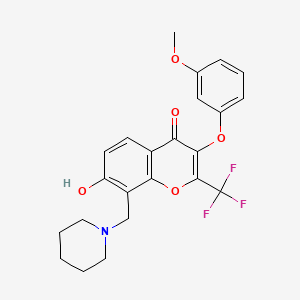
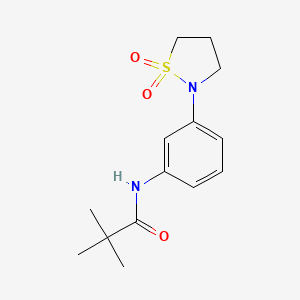
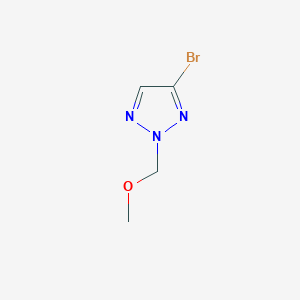
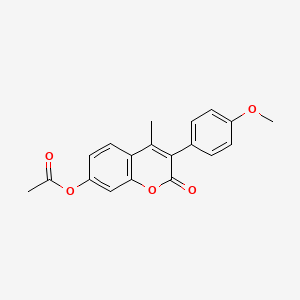

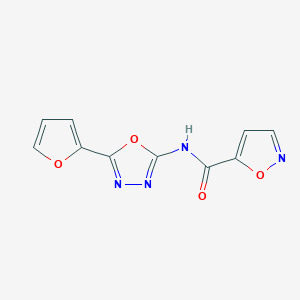
![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)
![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)